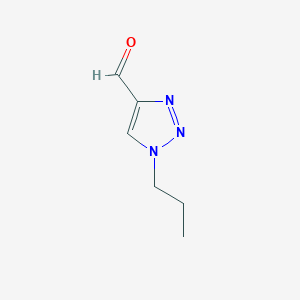

1-propyl-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-propyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-3-9-4-6(5-10)7-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYPXKJNPYRZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1495240-18-0 | |

| Record name | 1-propyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Based on 1-substituted-4,5-dibromo-1H-1,2,3-triazole Precursors

A robust industrially viable method involves the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole as a key intermediate, which can be converted into the corresponding 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives. This method can be adapted to prepare this compound by subsequent reduction of the carboxylic acid to the aldehyde.

- Dissolving 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) and cooling to low temperatures (-78°C to 0°C).

- Addition of isopropylmagnesium chloride (a Grignard reagent) to form a 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.

- Further reaction with a Grignard reagent-lithium chloride composite, followed by carbon dioxide bubbling to introduce a carboxyl group at C-4.

- Acidification and extraction to isolate the 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

- Optional methylation or other functional group modifications can be performed on the acid derivative.

Example experimental data for 1-n-propyl derivative:

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride, -30°C | Formation of 1-n-propyl-4-bromo-1H-1,2,3-triazole | Intermediate |

| 2 | Addition of isopropylmagnesium chloride-lithium chloride composite, CO2 bubbling, acidification | 1-n-propyl-1H-1,2,3-triazole-4-carboxylic acid | 53% |

| 3 | Further functionalization (e.g., methylation) | Modified carboxylic acid derivatives | Variable |

This method is noted for its high yield, operational simplicity, and suitability for scale-up production.

Organocatalytic and Cycloaddition Approaches

Recent advances have demonstrated organocatalytic routes for synthesizing 1,2,3-triazole derivatives from unactivated ketones and azides. These methods involve:

- Heating ketones with aromatic azides in the presence of amine catalysts (e.g., diethylamine, DBU).

- Formation of enamine intermediates that undergo 1,3-dipolar cycloaddition with azides.

- Subsequent elimination steps yield substituted triazoles.

For aldehyde-substituted triazoles like this compound, similar strategies can be employed starting from α,β-unsaturated aldehydes or via post-cycloaddition oxidation steps to install the aldehyde group at C-4.

These organocatalytic methods offer:

- Broad functional group tolerance.

- Regioselective product formation.

- High yields and product diversity.

However, aliphatic azides (such as propyl azide) tend to give lower yields compared to aromatic azides.

Alternative Synthetic Routes

N-tosylhydrazone oxidative cycloaddition: A metal-free approach using iodine catalysts to form 1,4-disubstituted triazoles through formal [4+1] cycloaddition pathways. This method can be adapted for various substituents but is less commonly applied for aldehyde-functionalized triazoles.

Click chemistry and post-functionalization: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to form the triazole core, followed by selective oxidation or formylation at the C-4 position. This two-step approach allows modular synthesis but requires careful control of reaction conditions to achieve the aldehyde functionality.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Grignard-based from 4,5-dibromo triazole | 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole | Isopropylmagnesium chloride, CO2, acid | High yield, scalable, industrially viable | Requires low temperature control, multiple steps | ~53% (carboxylic acid intermediate) |

| Organocatalytic cycloaddition | Ketones, aromatic azides, amine catalysts | Diethylamine, DBU | Broad scope, regioselective, metal-free | Lower yield with aliphatic azides, longer reaction times | High for aromatic azides; lower for aliphatic |

| N-tosylhydrazone oxidative cycloaddition | N-tosylhydrazones, iodine catalyst | I2/TBPB system | Metal-free, single-step | Less explored for aldehyde triazoles | Variable |

| CuAAC + post-functionalization | Alkynes, azides | Cu catalyst, oxidants | Modular, versatile | Requires additional oxidation step | Variable |

Research Findings and Notes

The Grignard-based method using 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole as a precursor is well-documented for producing 1-propyl-1H-1,2,3-triazole-4-carboxylic acid, which can be chemically reduced to the aldehyde form. This method balances yield and operational feasibility, making it preferred for industrial synthesis.

Organocatalytic methods provide an environmentally friendly alternative, avoiding metals and harsh conditions, but may require optimization for aliphatic substituents like propyl groups.

The aldehyde functionality at the C-4 position can be introduced either directly via selective oxidation of methyl or hydroxymethyl precursors or indirectly through carboxylic acid intermediates.

The choice of solvent (e.g., THF, methyltetrahydrofuran), temperature control (typically sub-zero to room temperature), and reagent ratios are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 1-Propyl-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: 1-Propyl-1H-1,2,3-triazole-4-methanol.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Agents

1-Propyl-1H-1,2,3-triazole-4-carbaldehyde and its derivatives have been investigated for their potential as anticancer agents. Triazole compounds are known for their ability to inhibit cancer cell proliferation. For instance, derivatives of triazole have shown selective cytotoxic activity against various cancer cell lines, including leukemia and breast cancer cells .

Antifungal Properties

Triazole compounds are also recognized for their antifungal properties. The synthesis of this compound has been linked to the development of new antifungal agents that can effectively combat resistant fungal strains .

Case Study: Synthesis and Evaluation

A study demonstrated the synthesis of this compound derivatives and their evaluation against various cancer cell lines. The results indicated that these compounds exhibited promising antiproliferative effects comparable to established chemotherapeutics like doxorubicin .

Synthetic Applications

Click Chemistry

The compound serves as a versatile building block in click chemistry, facilitating the synthesis of complex molecular architectures. The 1,2,3-triazole ring formed via azide-alkyne cycloaddition is highly stable and can be functionalized further to create diverse chemical entities .

Data Table: Synthetic Routes and Yields

| Reaction Type | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | 1-Propyne + Azide | 85 | |

| Amine Reaction | 4-Nitrophenyl Azide + Primary Amine | 94 | |

| Hydrolysis | Triazole Derivative | 73 |

Antiproliferative Effects

Recent studies have highlighted the biological activity of various triazole derivatives synthesized from this compound. These derivatives have shown significant antiproliferative effects on human leukemic T-cells and other cancerous cell lines .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study involving this compound derivatives revealed that modifications at the nitrogen positions significantly influence biological activity. This information is crucial for the design of more potent anticancer agents .

Material Science Applications

Polymer Chemistry

The compound has been utilized in polymer chemistry to develop materials with enhanced properties. Triazoles are known for their thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives .

Data Table: Material Properties

| Property | Value | Application |

|---|---|---|

| Thermal Stability | >300 °C | Coatings |

| Mechanical Strength | High | Adhesives |

Mechanism of Action

The mechanism of action of 1-propyl-1H-1,2,3-triazole-4-carbaldehyde is largely dependent on its chemical structure. The triazole ring can interact with various biological targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The compound’s ability to form coordination complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Electronic Effects : Aromatic substituents (benzyl, phenyl) introduce electron-withdrawing or donating effects, altering aldehyde reactivity. For example, the benzyl derivative’s ¹H NMR aldehyde proton resonates at δ 10.13, similar to the propyl analog, suggesting minimal electronic perturbation .

- Biological Activity : Aryl-substituted triazoles often show enhanced binding to enzymes like carbonic anhydrase-II due to hydrophobic interactions, whereas alkyl derivatives may prioritize metabolic stability .

Aldehyde Positional Isomers

The position of the aldehyde group on the triazole ring impacts chemical behavior:

Key Observations :

- C4 vs. C5 Aldehydes : C4 aldehydes (e.g., propyl analog) are more electrophilic due to proximity to the triazole nitrogen, favoring condensation reactions (e.g., with thiophene carbaldehydes in oxime synthesis) . C5 aldehydes may exhibit lower reactivity, as seen in their use in less demanding synthetic conditions .

Biological Activity

1-Propyl-1H-1,2,3-triazole-4-carbaldehyde is a member of the triazole family, which has gained attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and implications for future research.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with nucleophilic residues such as lysine and cysteine. This leads to structural alterations in target proteins and affects their enzymatic activity.

- Receptor Modulation : It modulates receptor activity through competitive or non-competitive inhibition, influencing cellular signaling pathways.

- Biochemical Pathways : The compound has been shown to affect several biochemical pathways by altering gene expression and protein function. For instance, it can influence phosphorylation states of signaling molecules, thereby modulating signal transduction .

This compound exhibits several notable biochemical properties:

Hydrophobic Interactions : The compound interacts favorably with hydrophobic regions of proteins due to its structural characteristics. This interaction is crucial for its binding affinity to target proteins.

Cellular Effects : Experimental studies indicate that this compound can induce apoptosis in cancer cell lines while sparing normal cells. For example, it has shown significant cytotoxicity against HCT116 cancer cells with an IC50 value of 0.43 µM .

Anticancer Activity

A series of studies have highlighted the anticancer potential of 1-propyl-1H-1,2,3-triazole derivatives:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 1 | HCT116 | 0.43 | Induces apoptosis |

| 2 | MCF-7 | 4.76 | Inhibits proliferation |

| 3 | Eca109 | 2.70 | Reduces migration |

In a study examining the effects on various cancer cell lines, derivatives of this triazole compound demonstrated significant inhibition of cell proliferation and migration while inducing apoptosis through increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase-II (CA-II), an enzyme involved in regulating pH and fluid balance:

| Compound | Activity Type | Result |

|---|---|---|

| 9a | CA-II Inhibition | Moderate inhibition |

Molecular docking studies revealed that the compound binds effectively to the active site of CA-II, suggesting its potential as a lead compound for developing new enzyme inhibitors .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound exhibits favorable solubility characteristics conducive to oral administration.

- Distribution : Its ability to penetrate cellular membranes allows it to reach intracellular targets effectively.

- Metabolism : The aldehyde group can undergo oxidation to form carboxylic acids or reduction to alcohols, influencing its biological activity and half-life in vivo.

Q & A

Q. What are the standard synthetic routes for 1-propyl-1H-1,2,3-triazole-4-carbaldehyde?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Reacting a terminal alkyne (e.g., propargyl aldehyde derivatives) with an azide precursor (e.g., 1-azidopropane) under inert conditions.

- Optimizing reaction parameters (e.g., CuSO₄·5H₂O/Na ascorbate catalyst system, room temperature, 24-hour reaction time) to achieve high yields .

- Purification via column chromatography and validation using NMR (¹H/¹³C) and mass spectrometry .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR): Assign chemical shifts to confirm the triazole ring (δ 7.5–8.5 ppm for triazole protons) and aldehyde group (δ 9.8–10.2 ppm) .

- X-ray Crystallography: Resolve bond lengths and angles (e.g., triazole ring planarity, C4-aldehyde geometry) using SHELX programs for structure refinement .

- Infrared (IR) Spectroscopy: Identify characteristic peaks (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .

Q. How stable is this compound under varying pH and temperature conditions?

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Electron-withdrawing substituents (e.g., aldehyde) enhance thermal stability compared to alkyl-substituted analogs .

- pH Stability: Monitor aldehyde reactivity in acidic/basic media via HPLC; the compound may undergo hydration or oxidation under extreme conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic refinement data for this compound?

- Use SHELXL features (e.g., TWIN/BASF commands) to model twinning or disorder in the crystal lattice .

- Cross-validate with WinGX/ORTEP for geometry analysis and visualization, ensuring bond angles and displacement parameters align with expected values .

- Employ Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that may influence packing discrepancies .

Q. What experimental strategies detect dynamic behavior (e.g., ring rearrangement) in solution?

- Variable-Temperature NMR: Monitor line broadening or splitting to identify ring-degenerate rearrangements. For example, electron-poor substituents (e.g., nitro groups) may exhibit slow rearrangement at room temperature .

- DFT Calculations: Model transition states to predict rearrangement barriers and correlate with substituent electronic profiles .

Q. How can click chemistry be optimized to synthesize functionalized derivatives of this compound?

- Catalyst Screening: Compare Cu(I), Ru(II), or strain-promoted systems to enhance regioselectivity in triazole formation .

- Solvent Effects: Test polar aprotic solvents (e.g., DMSO) to stabilize intermediates and improve reaction kinetics .

- Post-Functionalization: React the aldehyde group with amines (e.g., hydrazides) to generate Schiff base derivatives for bioactivity studies .

Q. What computational approaches predict the compound’s reactivity in catalytic applications?

- Molecular Dynamics (MD) Simulations: Model interactions with metal surfaces (e.g., Cu nanoparticles) to study catalytic cycles in triazole synthesis .

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies to identify reactive sites for electrophilic/nucleophilic attacks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.